Bienvenue dans la boutique en ligne BenchChem!

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole

PDE9A inhibition CNS drug discovery Alzheimer's disease

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole (CAS 131337-75-2) is a heterocyclic building block belonging to the fluorinated benzoxazole class, with a molecular formula of C₉H₅ClF₃NO and a molecular weight of 235.59 g/mol. The compound bears two synthetically orthogonal functional groups: a reactive chloromethyl moiety at the 2-position enabling nucleophilic substitution chemistry, and a metabolically stable trifluoromethyl substituent at the 5-position that imparts enhanced lipophilicity (computed XLogP3-AA = 3.1; experimentally measured logP = 2.97).

Molecular Formula C9H5ClF3NO
Molecular Weight 235.59 g/mol
CAS No. 131337-75-2
Cat. No. B189991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole
CAS131337-75-2
Molecular FormulaC9H5ClF3NO
Molecular Weight235.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)N=C(O2)CCl
InChIInChI=1S/C9H5ClF3NO/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
InChIKeyPSLXDVMPZACQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole (CAS 131337-75-2): Core Physicochemical and Structural Baseline


2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole (CAS 131337-75-2) is a heterocyclic building block belonging to the fluorinated benzoxazole class, with a molecular formula of C₉H₅ClF₃NO and a molecular weight of 235.59 g/mol [1]. The compound bears two synthetically orthogonal functional groups: a reactive chloromethyl moiety at the 2-position enabling nucleophilic substitution chemistry, and a metabolically stable trifluoromethyl substituent at the 5-position that imparts enhanced lipophilicity (computed XLogP3-AA = 3.1; experimentally measured logP = 2.97) [2][3]. Its melting point is reported as 50–52 °C, and the topological polar surface area (TPSA) is 26 Ų [1]. These properties position it as a versatile intermediate for medicinal chemistry programs requiring the simultaneous introduction of an electrophilic handle and a fluorine-containing pharmacophore.

Why 5-CF₃-2-Chloromethylbenzoxazole Cannot Be Replaced by Generic Benzoxazole Analogs


Benzoxazole is a privileged scaffold in medicinal chemistry, yet the specific substitution pattern of 2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole creates a dual functional identity that cannot be replicated by simple benzoxazole, 2-chloromethylbenzoxazole (CAS 41014-43-1), or 5-trifluoromethylbenzoxazole (CAS 1267217-46-8) in isolation [1]. The chloromethyl group at the 2-position serves as a reactive electrophilic handle for nucleophilic displacement, while the 5-CF₃ group simultaneously modulates electronic distribution across the benzoxazole ring and contributes ~1.5 logP units of lipophilicity relative to the unsubstituted benzoxazole core (XLogP 3.1 vs. ~1.6) [2][3]. Patent WO-2020116971-A1 specifically identifies the 5-trifluoromethyl-2-substituted benzoxazole motif as a critical scaffold for PDE9A inhibitory activity, where both substituents contribute to target engagement [4]. Furthermore, the 5-CF₃ regioisomer is chemically and pharmacologically distinct from the 4-CF₃ (CAS 1393644-24-0) and 6-CF₃ (CAS 944897-69-2) isomers, each exhibiting different electronic and steric profiles that influence binding and reactivity . Generic substitution therefore risks loss of both synthetic utility and biological specificity.

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole: Quantified Differentiation Evidence vs. Closest Analogs


PDE9A Inhibitory Activity: Patent-Disclosed Target Engagement vs. Unsubstituted Benzoxazole

Patent WO-2020116971-A1 (US 2022/0024932 A1) explicitly discloses 2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole as a synthetic intermediate in the preparation of PDE9A inhibitors [1]. The patent demonstrates that the 5-CF₃-2-substituted benzoxazole scaffold is essential for PDE9A inhibitory activity, with lead compounds in this series achieving IC₅₀ values as low as 8.3 nM against human recombinant PDE9A in Sf9 insect cell-based scintillation proximity assays [2]. In contrast, unsubstituted benzoxazole and simple 2-chloromethylbenzoxazole (CAS 41014-43-1) lack the 5-CF₃ group and are not reported to exhibit PDE9A engagement [3]. The BindingDB entry ChEMBL_2240249 (CHEMBL5154145) further documents PDE9A inhibition data for this compound class, confirming that the combined 5-CF₃ / 2-chloromethyl substitution pattern is a determinant of PDE9A affinity [4].

PDE9A inhibition CNS drug discovery Alzheimer's disease

Lipophilicity (logP / XLogP3-AA) Differentiation: Enhanced Membrane Permeability vs. Non-Fluorinated Benzoxazole

The introduction of the trifluoromethyl group at the 5-position substantially increases the lipophilicity of 2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole relative to the non-fluorinated parent scaffold. PubChem-computed XLogP3-AA for the target compound is 3.1, while the experimentally determined logP from ChemBase is 2.97 [1][2]. By comparison, the unsubstituted benzoxazole core (CAS 273-53-0) has an XLogP of ~1.6, and 2-(chloromethyl)benzoxazole (CAS 41014-43-1) has an XLogP of approximately 2.1 [3][4]. This difference of approximately +1.4 to +1.5 logP units (corresponding to a roughly 25-fold increase in octanol/water partition coefficient) is consistent with the well-established lipophilicity-enhancing effect of the CF₃ group and predicts improved passive membrane permeability [5].

Lipophilicity ADME Drug-likeness

Regioisomeric Differentiation: 5-CF₃ vs. 6-CF₃ Substitution Impacts Electronic Distribution and Biological Profile

The position of the trifluoromethyl group on the benzoxazole ring is a critical determinant of both electronic properties and biological activity. SAR studies on benzoxazole derivatives have demonstrated that substituents at the 5-position exert distinct electronic effects compared to the 4- or 6-positions, influencing potency against biological targets [1]. The 5-CF₃ isomer (target compound, CAS 131337-75-2) and the 6-CF₃ isomer (CAS 944897-69-2) share the same molecular formula and molecular weight (235.59 g/mol) but differ in the connectivity of the CF₃ group, resulting in altered electron density distribution across the aromatic ring . In biological screening of benzoxazole derivatives, chloro and trifluoromethyl groups at the 5-position were identified as particularly potent substituents for antifungal activity, whereas the 2-pyridyl group at the 2-position is a common structural motif in active compounds [2]. For PDE9A inhibitor programs, the 5-CF₃ orientation likely optimizes interactions within the PDE9A active site, as inferred from the patent disclosure where the 5-substituted scaffold is preferentially exemplified [3].

Regioisomer selectivity SAR Medicinal chemistry

Dual-Reactive Building Block: Chloromethyl Electrophile + CF₃ Pharmacophore vs. Single-Function Analogs

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole uniquely combines two orthogonal functional elements in a single building block: a reactive chloromethyl electrophile suitable for SN2-type nucleophilic displacement, and a metabolically robust trifluoromethyl group that serves as a bioisostere for methyl or as a lipophilicity modulator . In a representative synthetic protocol, this compound is prepared by condensation of 2-amino-4-trifluoromethylphenol with 2-chloro-1,1,1-triethoxyethane in acetic acid at 120 °C, yielding the cyclized benzoxazole product after silica gel chromatography (0–10% EtOAc/heptanes gradient) . By comparison, 5-(trifluoromethyl)benzoxazole (CAS 1267217-46-8) lacks the chloromethyl handle and requires additional synthetic elaboration to introduce a reactive electrophilic center, while 2-(chloromethyl)benzoxazole (CAS 41014-43-1) lacks the CF₃ group entirely, requiring separate fluorination steps [1]. This dual functionality enables a convergent synthetic strategy, reducing the step count for constructing more complex PDE9A inhibitor candidates.

Synthetic intermediate Building block Nucleophilic substitution

Optimal Application Scenarios for 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole (CAS 131337-75-2)


PDE9A-Targeted CNS Drug Discovery: Synthesis of cGMP-Specific Phosphodiesterase Inhibitors

Based on patent WO-2020116971-A1, this compound serves as a key synthetic intermediate for constructing PDE9A inhibitor candidates targeting Alzheimer's disease, cognitive impairment, and heart failure with preserved ejection fraction [1]. The 2-chloromethyl handle enables nucleophilic displacement with amine, thiol, or alcohol nucleophiles to generate diverse 2-substituted-5-trifluoromethylbenzoxazole libraries, while the 5-CF₃ group contributes to CNS drug-likeness through enhanced lipophilicity (logP = 2.97–3.1) [2]. The compound's TPSA of 26 Ų and molecular weight of 235.59 g/mol are consistent with CNS drug-like property space. Procurement of the correct 5-CF₃ regioisomer is critical, as the 6-CF₃ and 4-CF₃ isomers are not exemplified in the PDE9A patent series and may exhibit divergent target engagement profiles [3].

Antifungal Lead Optimization: Benzoxazole-Based Non-Azole CYP51 Inhibitor Scaffolds

Benzoxazole SAR studies have identified chloro and trifluoromethyl substituents at the 5-position as potent pharmacophoric elements for antifungal activity [1]. The chloromethyl group at the 2-position allows for late-stage diversification through nucleophilic substitution to optimize antifungal potency, selectivity, and physicochemical properties. This approach has been validated in scaffold-hopping studies where 2-(chloromethyl)benzoxazole derivatives served as key intermediates for non-azole CYP51 inhibitors designed to overcome azole cross-resistance [2]. The 5-CF₃ substitution contributes to the lipophilicity-antifungal activity correlation established through QSAR modeling of benzoxazole derivatives against Candida albicans [3].

Building Block for Fluorinated Heterocycle Libraries in Early-Stage Drug Discovery

As a dual-functional building block combining a reactive electrophilic center with a metabolically stable CF₃ pharmacophore, this compound is suited for the parallel synthesis of fluorinated benzoxazole libraries in hit-to-lead and lead optimization campaigns [1]. The chloromethyl group undergoes SN2 substitution with a broad range of nucleophiles (primary/secondary amines, thiophenols, alkoxides) under mild conditions, while the 5-CF₃ group remains inert to these transformations, preserving the fluorine-containing pharmacophore throughout synthetic sequences [2]. The melting point of 50–52 °C facilitates handling and purification by crystallization [3]. Commercial availability at ≥95% purity from multiple vendors (Enamine, Apollo Scientific, Alfa Chemistry) supports reproducible procurement [4].

Aldose Reductase Inhibitor Analog Generation: Benzothiazole-to-Benzoxazole Scaffold Replacement

In structure-activity relationship studies surrounding zopolrestat-related aldose reductase inhibitors, benzoxazole scaffolds bearing 2-substituted chloromethyl groups have been evaluated as surrogates for the benzothiazole side chain [1]. The 5-CF₃ substitution pattern provides electronic modulation that may influence inhibitor potency against human placental aldose reductase. While direct IC₅₀ data for the exact 5-CF₃-2-chloromethyl compound in this target class are not available in the public domain, the benzoxazole scaffold has been validated in this context, with several benzoxazole-derived analogs demonstrating potent enzyme inhibition and oral activity in preventing sorbitol accumulation in rat sciatic nerve [2].

Quote Request

Request a Quote for 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.